molecular formula C23H34N4O4 B1336808 H-Leu-trp-leu-OH CAS No. 42293-99-2

H-Leu-trp-leu-OH

Cat. No. B1336808
CAS RN: 42293-99-2
M. Wt: 430.5 g/mol
InChI Key: FPFOYSCDUWTZBF-IHPCNDPISA-N
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Description

“H-Leu-Trp-Leu-OH” is a dipeptide . It is composed of the amino acids Leucine (Leu) and Tryptophan (Trp). The molecular weight is 317.38 and the molecular formula is C17H23N3O3 .


Molecular Structure Analysis

The molecular structure of “this compound” has a molecular formula of C23H34N4O4, an average mass of 430.540 Da, and a monoisotopic mass of 430.257996 Da .

Scientific Research Applications

  • Regioselective Synthesis and Self-Assembly :

    • A study by Rasale, Maity, & Das (2014) demonstrated the lipase-catalyzed regioselective inclusion of gastrodigenin to a peptide similar to H-Leu-Trp-Leu-OH, resulting in the formation of blue light-emitting peptide nanofibers.
  • Peptide Interactions and Encapsulation :

    • In research by Emile et al. (1996), oligopeptides with hydrophilic-hydrophobic amino acid sequences, including this compound or similar, exhibited high affinity for oligonucleotides, facilitating their efficient encapsulation in nanoparticles.
  • Reactivities to Hydrogen Atom Abstraction :

    • A study by Scheiner & Kar (2010) used computational methods to analyze how an OH radical interacts with various CH groups of a Leu dipeptide. This research provides insights into the reactivities of protein C-H bonds to radical attacks.
  • Peptide Isolation and Biological Activity :

    • Research by Abiko, Onodera, & Sekino (1979) involved isolating a Trp-containing pentapeptide from uremic fluid, which was structurally similar to this compound, and studying its biological activity.
  • Protective Effects in Bovine Cells :

    • A recent study by Mao et al. (2022) found that Leucine, a component of this compound, protected bovine intestinal epithelial cells from oxidative injury, indicating potential therapeutic applications.
  • Synthesis and Biological Activity of Macrocyclic Peptides :

    • The work of Feng & Chen (2010) on the total synthesis of celogentin C, involving the Leu-Trp linkage, highlights the synthetic challenges and biological significance of such peptides.
  • Ion Channel Formation and Membrane Interaction :

    • Lee et al. (1993) investigated the conformational change of amphipathic peptides, including those structurally related to this compound, in the presence of phospholipid liposomes, shedding light on their channel-forming abilities.
  • Hydrophobic Bonding and Membrane Permeability :

    • Nazir et al. (2019) developed hydrophobic H-bond pairs using leuprolide, a peptide with structural similarities to this compound, to improve its membrane permeability.
  • Fluorescence Chemosensor Development :

    • In the study by Su et al. (2018), a novel fluorescence chemosensor based on a peptide similar to this compound was designed for detecting silver ions and hydrogen sulfide in living cells.
  • Protein Dynamics and Stability :

    • Research by Handel et al. (1993) explored the dynamic properties of a designed protein by substituting a Leu residue with Trp, providing insights into the stability of protein-like structures.

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N4O4/c1-13(2)9-17(24)21(28)26-19(22(29)27-20(23(30)31)10-14(3)4)11-15-12-25-18-8-6-5-7-16(15)18/h5-8,12-14,17,19-20,25H,9-11,24H2,1-4H3,(H,26,28)(H,27,29)(H,30,31)/t17-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFOYSCDUWTZBF-IHPCNDPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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